1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate is not fully understood, but it is believed to interact with specific receptors in the body and modulate their activity. It has been shown to have a high affinity for certain receptors in the brain, which may be responsible for its potential therapeutic effects.
Biochemical and physiological effects:
Studies have shown that this compound can have various biochemical and physiological effects, depending on the specific application. In pharmaceuticals, it has been shown to have potential anti-cancer and neuroprotective effects. In materials science, it has been shown to have potential antimicrobial and anti-corrosive properties. In catalysis, it has been shown to have potential catalytic activity in various chemical reactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate in lab experiments is its potential versatility and applicability in various fields. However, one of the main limitations is its complex synthesis method, which requires careful monitoring and specific conditions to obtain a high yield of the desired product.
Future Directions
There are several potential future directions for research on 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate. In pharmaceuticals, further studies are needed to investigate its potential therapeutic effects and mechanisms of action. In materials science, further studies are needed to explore its potential use in the synthesis of novel materials with unique properties. In catalysis, further studies are needed to investigate its potential use as a catalyst in various chemical reactions. Additionally, further studies are needed to optimize the synthesis method and improve the yield of the desired product.
In conclusion, this compound is a chemical compound that has potential applications in various fields, including pharmaceuticals, materials science, and catalysis. Further research is needed to fully understand its mechanisms of action and optimize its synthesis method.
Synthesis Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate involves the reaction between 4-tert-butylbenzoic acid and 1-(4-Methylpiperazin-1-yl)propan-2-ol in the presence of a catalyst. The reaction is carried out under specific conditions and requires careful monitoring to obtain a high yield of the desired product.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In pharmaceuticals, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, it has been explored for its potential use in the synthesis of novel materials with unique properties. In catalysis, it has been studied for its potential use as a catalyst in various chemical reactions.
properties
Molecular Formula |
C19H30N2O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H30N2O2/c1-15(14-21-12-10-20(5)11-13-21)23-18(22)16-6-8-17(9-7-16)19(2,3)4/h6-9,15H,10-14H2,1-5H3 |
InChI Key |
MNKYJVRLUBFROW-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.